
3-(cyclopropylmethoxy)-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(cyclopropylmethoxy)-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrrolidine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine carboxamide derivatives, which have been extensively studied for their pharmacological properties.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has focused on the synthesis of novel heterocyclic compounds, including pyrazolo[3,4-d]pyrimidines and thiazolo[3,2-a]pyridines, through reactions involving compounds with structural similarities to "3-(cyclopropylmethoxy)-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrrolidine-1-carboxamide" (Bakhite et al., 2005). These synthetic approaches are crucial for developing new pharmaceuticals and materials with specific chemical and physical properties.
Biological Activity Studies
Several studies have focused on the biological activities of compounds structurally similar to the specified molecule, exploring their potential as antimicrobial, antifungal, and anti-inflammatory agents. For instance, compounds with related structures have been investigated for their antimicrobial activity against pathogenic bacteria and fungi, indicating potential applications in developing new antimicrobial agents (Khalifa et al., 2015).
Advanced Material Synthesis
Research into the synthesis of heterocyclic dyes containing selenium for dyeing polyester fibers demonstrates the application of structurally similar compounds in material science. These novel synthesized compounds exhibit high efficiency in dyeing processes and are explored for their antioxidant, antitumor, and antimicrobial activities, showcasing their versatility beyond mere colorants (Khalifa et al., 2015).
Anticancer and Antitumor Research
Compounds structurally related to "this compound" have been synthesized and evaluated for their cytotoxic activity against cancer cell lines, such as Ehrlich Ascites Carcinoma (EAC) cells. This research avenue is critical for discovering new therapeutic agents for cancer treatment (Hassan et al., 2014).
Chemical Synthesis Optimization
Studies also explore the optimization of chemical synthesis processes, such as microwave-assisted synthesis, to improve the efficiency and yield of compounds structurally related to the specified molecule. This research has implications for enhancing the scalability and sustainability of chemical production processes (Faty et al., 2011).
properties
IUPAC Name |
3-(cyclopropylmethoxy)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c22-17(21-8-6-13(9-21)23-10-12-4-5-12)20-16-19-15(11-24-16)14-3-1-2-7-18-14/h1-3,7,11-13H,4-6,8-10H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDJHTXLWCWTMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

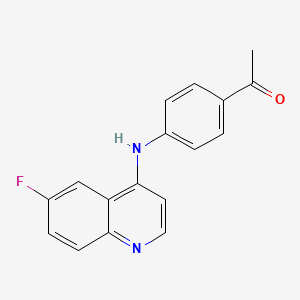

![6,7,8,9,10,11-hexahydro-5H-6,10-methanobenzo[9]annulen-12-one oxime](/img/structure/B2956097.png)
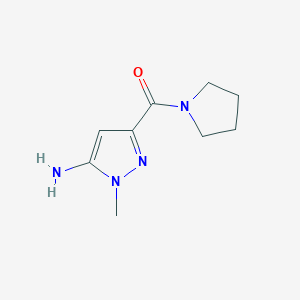
![3,5-dimethoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2956100.png)
![N-benzyl-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2956101.png)

![N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2956104.png)
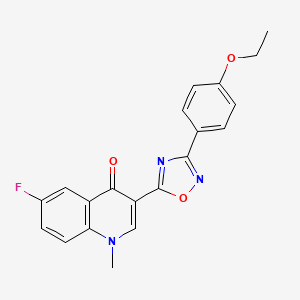
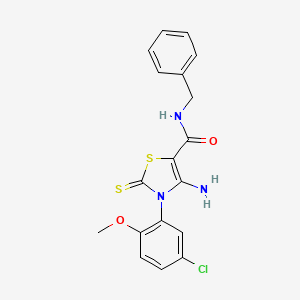
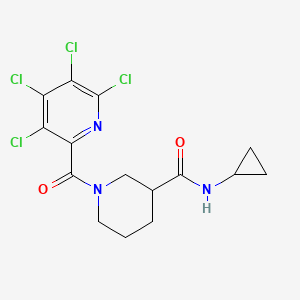


![3-(furan-2-ylmethyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2956112.png)